Phosphorodithious acid
Description
Contextualization within Organophosphorus Chemistry
Organophosphorus chemistry is a broad and impactful field that studies organic compounds containing phosphorus. glenresearch.com These compounds are integral to various applications, from pesticides and pharmaceuticals to flame retardants and lubricant additives. glenresearch.comnih.gov Phosphorodithious acid and its derivatives fall under the sub-category of organophosphorus thioacids, which are characterized by the presence of one or more sulfur atoms bonded to the phosphorus center. The replacement of oxygen with sulfur significantly modifies the electronic and steric properties of the molecule, leading to unique reactivity and applications.
This compound is structurally related to phosphorous acid (H₃PO₃), which exists in equilibrium between a major tautomer with a P-H bond (phosphonic acid) and a minor tautomer with three -OH groups (phosphorous acid). Similarly, this compound is expected to exhibit tautomerism, with the dithiophosphite form, P(OH)₂(SH), and the thiophosphonothioic acid form, HP(O)(OH)(SH), being conceivable structures. The chemistry of this compound is often explored through its more stable ester derivatives, the O,O-dialkyl phosphorodithioic acids.
Historical Trajectories and Foundational Studies of Related Phosphorus Oxyacids and Thioacids
The history of phosphorus chemistry dates back to the 17th century with the isolation of elemental phosphorus. mdpi.com The systematic study of organophosphorus compounds, however, gained momentum in the 19th and 20th centuries. Key milestones include the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, which was later identified as a cholinesterase inhibitor. mdpi.comscispace.com The early 20th century saw significant advancements, particularly in Germany, with the synthesis of thousands of organophosphorus compounds, some of which were developed as chemical warfare agents like tabun (B1200054) and sarin. nih.govscispace.com
The development of organophosphorus thioacids is closely linked to the broader progress in organophosphorus chemistry. The reaction of phosphorus pentasulfide (P₂S₅) with alcohols to produce dithiophosphoric acids has been a known synthetic route for a considerable time. azjm.org These dithiophosphoric acids and their metal derivatives, such as zinc dialkyldithiophosphates (ZDDPs), became crucial as lubricant additives for their anti-wear and antioxidant properties. sciensage.info The foundational work on these related thioacids has paved the way for understanding the potential properties and reactivity of the parent this compound.
Theoretical Significance and Research Impetus
The theoretical significance of this compound lies in its potential tautomeric equilibrium. The interplay between the different tautomeric forms is a subject of computational chemistry studies, which aim to predict the relative stabilities and reactivity of each form. researchgate.net The presence of both P-H and S-H bonds in different tautomers suggests a rich and varied reactivity profile.
Research on this compound derivatives is driven by their wide range of applications. For instance, O,O-dialkyl phosphorodithioic acids are key precursors in the synthesis of various pesticides and pharmaceuticals. nih.gov Furthermore, the phosphorodithioate (B1214789) linkage has been explored in the development of therapeutic oligonucleotides, where the substitution of oxygen with sulfur enhances nuclease resistance. glenresearch.com The unique properties imparted by the dithiophosphate (B1263838) group continue to inspire research into new materials and applications.
Current Research Challenges and Future Directions
A primary challenge in the study of this compound is its inherent instability, which makes direct experimental investigation difficult. Consequently, much of the understanding of this compound is derived from the study of its more stable ester and salt derivatives. Future research is likely to focus on the development of novel synthetic methods for phosphorodithioate-containing molecules with tailored properties.
A significant area of ongoing research is the application of phosphorodithioates in medicinal chemistry and materials science. mdpi.com The development of new catalysts and reagents for the stereoselective synthesis of chiral phosphorodithioates is a key objective. Furthermore, there is growing interest in the biological activity of phosphorodithioate derivatives and their potential as therapeutic agents. nih.gov Computational studies will continue to play a crucial role in elucidating reaction mechanisms and predicting the properties of new phosphorodithioate-based compounds. researchgate.net
Detailed Research Findings
Research into this compound is primarily conducted through its O,O-dialkyl derivatives. The synthesis of these compounds is well-established and typically involves the reaction of an alcohol with phosphorus pentasulfide.
Table 1: Synthesis of O,O-Dialkyl Phosphorodithioic Acids
| Alcohol | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl alcohol | P₂S₅ | O,O-Diethyl phosphorodithioic acid | 95.5-98.75 | azjm.org |
| Isopropyl alcohol | P₂S₅ | O,O-Diisopropyl phosphorodithioic acid | 95.5-98.75 | azjm.org |
The resulting O,O-dialkyl phosphorodithioic acids are versatile intermediates that can be converted into a variety of other compounds, including metal salts and esters.
Table 2: Physical Properties of O,O-Diethyl Phosphorodithioic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁O₂PS₂ |
| Molecular Weight | 186.23 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 60 °C at 0.15 mmHg |
| Density | 1.159 g/mL at 25 °C |
Data sourced from publicly available chemical databases.
Properties
CAS No. |
25757-41-9 |
|---|---|
Molecular Formula |
H3OPS2 |
Molecular Weight |
114.13 g/mol |
IUPAC Name |
phosphorodithious acid |
InChI |
InChI=1S/H3OPS2/c1-2(3)4/h1,3-4H |
InChI Key |
ZXRDVSMSMOZCPT-UHFFFAOYSA-N |
Canonical SMILES |
OP(S)S |
Origin of Product |
United States |
Synthetic Methodologies for Phosphorodithious Acid and Its Derivatives
Direct Synthesis Approaches for Phosphorodithious Acid
Direct methods for the preparation of this compound and its esters often involve the reaction of a phosphorus trihalide or its analogue with a source of sulfur, typically in the form of a thioalcohol (thiol).
Thioalcoholysis of Phosphorus Trihalide Analogs
A primary route for the synthesis of O,O-dialkyl phosphorodithioates involves the reaction of phosphorus pentasulfide (P₂S₅) with alcohols. Although this method technically yields phosphorodithioic acids (a P(V) species), it is a fundamental and widely used industrial process for creating the core phosphorodithioate (B1214789) structure. The reaction proceeds by heating phosphorus pentasulfide with the desired alcohol, leading to the formation of the corresponding O,O-dialkyl phosphorodithioic acid and hydrogen sulfide (B99878) as a byproduct wikipedia.org.
The general reaction can be represented as: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S wikipedia.org
This method is versatile, allowing for the use of a wide range of alcohols to tune the lipophilicity of the resulting dithiophosphoric acid wikipedia.org.
Another approach involves the direct reaction of thiols with phosphorus trichloride (B1173362) in the presence of sulfur. This process can be used to prepare phosphorodichloridodithioates, which are valuable intermediates google.com.
Novel Synthetic Routes and Conditions
Recent advancements have focused on developing milder and more efficient synthetic protocols. For instance, photocatalytic methods are emerging for the sulfurization of P(III) compounds. Visible-light photocatalysis can be employed for the synthesis of phosphorothioates using thiosulfate (B1220275) as a benign sulfur source chemrxiv.org. While this specific example leads to a monothioated product, the underlying principle of photocatalytic sulfur transfer holds promise for the development of novel routes to phosphorodithioates.
Precursor Chemistry and Derivatization Strategies
The synthesis of various this compound derivatives can be achieved through the chemical modification of carefully designed precursor molecules. This approach offers greater control over the final structure of the desired compound.
Synthesis of this compound Diester Monohalides
Phosphorodichloridodithioates serve as key precursors for a range of phosphorodithioate derivatives. These can be synthesized by reacting alkylmercaptans with phosphorus trichloride in the presence of sulfur google.com. The resulting phosphorodichloridodithioate can then undergo further reactions to yield various esters and other derivatives.
A notable process for preparing phosphorodichloridodithioates involves the reaction of thiols with thiophosphoryl chloride. However, controlling the stoichiometry is crucial to avoid the formation of trithiophosphoric acid diester chlorides and tetrathiophosphoric acid esters google.com.
| Precursor | Reactants | Product | Reference |
| Alkylmercaptan | Phosphorus trichloride, Sulfur | Phosphorodichloridodithioate | google.com |
| Thiol | Thiophosphoryl chloride | Phosphorodichloridodithioate | google.com |
Transformations from Related Phosphorus(III) and Phosphorus(V) Compounds
Phosphorodithioate derivatives can be synthesized from other phosphorus compounds through various transformations. One common method involves the alkylation of P(V)-thiolate anions, which are generated by treating P(V)-H compounds with elemental sulfur in the presence of a base sci-hub.se.
Furthermore, O,O-dialkyl dithiophosphoric acids, produced from the reaction of alcohols with phosphorus pentasulfide, can be converted to their corresponding esters. A traditional two-step process involves forming the dithiophosphoric acid, followed by chlorination to yield the O,O-dialkyl thiophosphoric acid chloride google.com. A more direct, one-step method involves reacting the dithioic acid with an organic halide in the presence of ammonia (B1221849) to directly form the organo-ester google.com.
Metal-free S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts has also been developed as an efficient method for creating S-aryl phosphorothioates with retention of stereochemistry at the phosphorus atom uw.edu.placs.org.
| Starting Material | Reagents | Product | Reference |
| P(V)-H compound | Elemental sulfur, Base, Alkyl halide | Alkylated P(V)-thiolate | sci-hub.se |
| O,O-dialkyl dithiophosphoric acid | Chlorine | O,O-dialkyl thiophosphoric acid chloride | google.com |
| O,O-dialkyl dithiophosphoric acid | Organic halide, Ammonia | O,O,S-trialkyl phosphorodithioate | google.com |
| Phosphorothioate diester | Diaryliodonium salt | S-aryl phosphorothioate | uw.edu.placs.org |
Mechanistic Pathways of Formation
The formation of phosphorodithioates often proceeds through nucleophilic substitution reactions at the phosphorus center. In the reaction of alcohols with phosphorus pentasulfide, the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of P₂S₅.
The reaction of alcohols with phosphorus trihalides, a related transformation, proceeds via an SN2 mechanism. The alcohol's oxygen atom attacks the phosphorus atom, displacing a halide ion. This is followed by deprotonation and subsequent reaction steps libretexts.orgvedantu.com.
In the presence of a base like pyridine, the reaction of thionyl chloride with chiral secondary alcohols proceeds with inversion of configuration through an SN2 reaction of an intermediate chlorosulfite ester libretexts.org. In contrast, in ether-like solvents, the reaction can proceed with retention of configuration via an SNi (internal nucleophilic substitution) mechanism, likely involving a tight ion pair libretexts.org. These mechanistic principles are broadly applicable to the reactions of phosphorus halides with nucleophiles like thiols.
The formation of tribofilms from zinc dithiophosphates (ZDDPs), which are widely used as anti-wear additives in lubricants, is believed to occur through a stress-promoted thermal activation reaction wikipedia.org.
Nucleophilic Substitution Mechanisms at Phosphorus Centers
Nucleophilic substitution at a tetracoordinate phosphorus center, such as in the synthesis of phosphorodithioate esters, is a fundamental reaction class. These reactions can proceed through several mechanistic pathways, primarily distinguished as either a concerted, S_N2-type process or a stepwise, addition-elimination (A-E) mechanism. nih.govmdpi.comyoutube.com
The concerted S_N2-P mechanism involves a single, pentacoordinate transition state where the nucleophile attacks the phosphorus center as the leaving group departs, typically resulting in an inversion of the stereochemical configuration at the phosphorus atom. mdpi.comyoutube.com
Alternatively, the stepwise addition-elimination (A-E) mechanism involves the initial addition of the nucleophile to the phosphorus electrophile, forming a discrete, stable pentacoordinate intermediate, often a trigonal bipyramidal phosphorane (TBPI). mdpi.comnih.gov This intermediate subsequently decomposes by expelling the leaving group to form the final product. mdpi.com The stereochemical outcome of the A-E mechanism is more complex and depends on the lifetime and potential for pseudorotation of the pentacoordinate intermediate. nih.govmdpi.com The distinction between these pathways can be subtle, as an A-E mechanism can also result in inversion of configuration if the intermediate decomposes faster than it undergoes pseudorotation. mdpi.com
The choice of mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. researchgate.net For instance, studies on the alkaline hydrolysis of cyclic thiophosphoric acid derivatives have shown that the reaction proceeds stepwise via an A-E mechanism, as evidenced by the formation of a pentacoordinate intermediate. mdpi.com
| Mechanism Type | Description | Key Feature | Stereochemical Outcome | Supporting Evidence |
|---|---|---|---|---|
| S_N2-P (Concerted) | A single-step process where bond formation and bond cleavage occur simultaneously. youtube.com | Pentacoordinate Transition State youtube.com | Typically inversion of configuration. youtube.com | Kinetic studies, stereospecific product formation. researchgate.net |
| Addition-Elimination (Stepwise) | A two-step process involving the formation of a distinct intermediate. mdpi.com | Pentacoordinate Intermediate (e.g., Phosphorane) mdpi.comnih.gov | Inversion or retention, depending on intermediate lifetime and pseudorotation. nih.govmdpi.com | Spectroscopic observation of intermediates, DFT calculations revealing two transition states. mdpi.com |
| S_N1-P (Dissociative) | A dissociative mechanism involving the formation of a highly reactive, trivalent metaphosphate intermediate. nih.govyoutube.com | Metaphosphate (PO₃⁻) Intermediate nih.gov | Loss of stereochemistry (racemization). youtube.com | Observed in certain biological phosphate (B84403) hydrolysis reactions, often pH-dependent. youtube.com |
Role of Intermediates in Synthetic Protocols
The intermediates formed during the synthesis of phosphorodithioates and their derivatives are pivotal in directing the course of the reaction and determining the final product structure. The most significant of these is the pentacoordinate phosphorane.
In the addition-elimination mechanism, the formation of a trigonal bipyramidal pentacoordinate intermediate is the first step following the nucleophilic attack. mdpi.com The stability and subsequent reactivity of this intermediate are crucial. For example, in the reaction of monothiophosphoric acids with phosphorus pentachloride to yield thiophosphoryl chlorides, the reaction proceeds with inversion of configuration, suggesting the formation of an intermediate that dictates a specific stereochemical pathway. mdpi.com
The synthesis of O,O-dialkyl phosphorodithioate esters from the corresponding acid and an organic chloride can be catalyzed by Lewis acids. google.com This suggests the formation of an initial complex between the acid and the catalyst, which then acts as a reactive intermediate to facilitate the substitution. The presence of side products, such as dithiopyrophosphates, in some syntheses also points to the existence of reactive intermediates that can be intercepted by other species in the reaction mixture. google.com
Furthermore, pentacoordinate phosphoranes are not just transient species; they can sometimes be isolated or utilized as reagents themselves in various chemical transformations, highlighting their versatility and central role in phosphorus chemistry. nih.govchinesechemsoc.org The controlled generation of these intermediates, for example from the reaction of phosphines with specific electrophiles, allows for their use in complex synthetic applications, including fluoroalkylation reactions. chinesechemsoc.org
| Synthetic Protocol | Reactants | Proposed Intermediate | Role of Intermediate | Citation |
|---|---|---|---|---|
| Alkaline Hydrolysis of Cyclic Thiophosphates | Cyclic Thiophosphoryl Halide + Hydroxide | Trigonal Bipyramidal Phosphorane (TBPI) | Product formation occurs via decomposition of this stable intermediate. | mdpi.com |
| Reaction with PCl₅ | Thiophosphonic Acid + Phosphorus Pentachloride | Pentacoordinate Phosphorus Species | Its formation and decomposition lead to inversion of configuration at the phosphorus center. | mdpi.com |
| Catalytic Esterification | O,O-dialkyl dithiophosphoric acid + Organic Chloride + Lewis Acid | Acid-Catalyst Complex | Acts as an activated species to facilitate nucleophilic attack and improve yield. | google.com |
| Fluoroalkylation Reactions | Tertiary Phosphines + Fluoroalkyl sources | Pentacoordinate Phosphorane | Can be isolated and used as a reagent to generate radical or carbene species. | chinesechemsoc.org |
Theoretical and Computational Chemistry of Phosphorodithious Acid
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic environment of a molecule, including the nature of its chemical bonds, the distribution of electron density, and the relative energies of its various forms. nih.gov
Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. nih.gov Ab initio methods derive results directly from first principles without the inclusion of experimental data, using various levels of approximation (e.g., Hartree-Fock, MP2). nih.govnih.gov DFT methods, such as those employing the B3LYP functional, calculate the electronic energy based on the molecule's electron density, offering a balance of computational cost and accuracy that makes them well-suited for studying tautomerism and reaction mechanisms. nih.govnih.gov
For temporary anions, which can be challenging to model, specific DFT approaches have been developed that bind the excess electron with a potential wall, allowing for the calculation of properties like electron affinity and spin density. nih.gov While no specific calculations for the phosphorodithioite anion are available, these methods could be applied to understand its electronic structure. In studies of related dithiophosphonic acid derivatives, DFT calculations have been successfully used to determine optimized geometries and understand electronic properties. researchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been shown to be reliable for investigating tautomerism in similar sulfur-containing heterocyclic compounds. nih.gov
Table 1: Representative Calculated Bond Lengths for Related Phosphorus-Sulfur Compounds from DFT Studies (Note: Data is for analogous dithiophosphonic acid derivatives and serves as an estimation for phosphorodithious acid tautomers.)
| Bond Type | Typical Calculated Bond Length (Å) | Source Context |
| P=S | ~1.95 - 2.05 | Dithiophosphonic acids |
| P-S | ~2.10 - 2.15 | Dithiophosphonic acids |
| P-O | ~1.60 - 1.65 | Phosphate (B84403)/phosphonate (B1237965) esters |
| S-H | ~1.34 - 1.36 | Thiol groups |
| P=O | ~1.48 - 1.52 | Phosphonate compounds |
This table is illustrative and compiles typical values from computational studies on analogous compound classes, as direct data for this compound is not available.
This compound is expected to exist as a mixture of several tautomers, which are isomers that readily interconvert, typically through the migration of a proton. The primary equilibrium for this compound involves thione-thiol and phosphite-phosphonate forms. Key potential tautomers include the trivalent phosphite (B83602) form, S,S-dihydrogen phosphorodithioite ((HO)P(SH)₂), and pentavalent phosphonate-type forms like O,S-dihydrogen phosphorodithioate (B1214789) ((HS)₂P(O)H).
Computational studies on analogous thione-containing molecules and H-phosphonates provide significant insight into this equilibrium. nih.govubc.ca Quantum chemical investigations on 1,2,4-triazole-3-thione and pyridinethiones consistently show that the thione (C=S) form is more stable than the corresponding thiol (S-H) tautomer in the gas phase. nih.govubc.ca This preference is often maintained in solution. ubc.ca Furthermore, theoretical studies on the tautomerism of H-phosphonates and related compounds indicate that the pentavalent form containing a phosphoryl (P=O) group is generally more stable than the corresponding trivalent P(III) form. The relative stability is, however, highly influenced by the electronic nature of the substituents on the phosphorus atom. rsc.org For this compound, this suggests that the pentavalent tautomer containing a P=O bond, (HS)₂P(O)H, is likely the most stable species, although the exact energy differences would require specific calculations. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.orgyoutube.com Using computational tools, a potential energy surface can be generated by systematically rotating dihedral angles to identify low-energy conformers. youtube.com
Computational Elucidation of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing detailed information on the thermodynamic and kinetic feasibility of proposed mechanisms. nih.gov
A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along a reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. The magnitude of this frequency corresponds to the motion of the atoms along the reaction path. For example, in studies of enzymatic reactions, quantum mechanical cluster approaches based on DFT can be used to model the active site and locate the transition states for steps like nucleophilic attack or proton transfer. nih.gov Similarly, the mechanism of oxygen atom transfer from a substrate to a molybdenum-dithiolene complex, a model for N-oxide reductase enzymes, was elucidated by locating the transition state where the N-oxide bond weakens as the Mo-O bond forms. nih.gov While no specific transition states for reactions of this compound have been published, these methods could be used to study its oxidation, esterification, or decomposition pathways.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvation effects, and transport properties. nih.govresearchgate.net
Although no MD simulations have been reported specifically for this compound, the technique is widely applied to related phosphorus-containing compounds. For example, MD simulations of concentrated phosphoric acid have been used to investigate its structural properties, hydrogen bond network, and the mechanism of proton transfer, which is crucial for its high proton conductivity. researchgate.net Similarly, MD simulations are used to explore the conformational dynamics of proteins and their interactions with ligands, providing kinetic and thermodynamic properties of these processes. nih.gov For this compound, MD simulations could be employed to:
Investigate its solvation structure in different solvents, such as water.
Analyze the dynamics of the hydrogen-bonding network between acid molecules and with the solvent.
Observe the dynamic equilibrium and rates of exchange between different tautomers and conformers.
Simulate its interaction with surfaces or biological macromolecules.
Predictive Modeling of Reactivity and Selectivity
The application of predictive modeling to forecast the reactivity and selectivity of this compound is an area of growing interest within theoretical and computational chemistry. While specific, dedicated predictive models for this compound are not extensively documented in current literature, the principles and methodologies are well-established through studies on analogous organophosphorus compounds. These studies provide a robust framework for understanding how computational tools can elucidate the chemical behavior of this compound.
Predictive modeling in this context primarily relies on quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energetic and electronic properties of molecules and transition states. These calculations can predict the likelihood of different reaction pathways and the stereochemical or regiochemical outcomes.
Key Methodologies and Their Potential Applications for this compound:
Density Functional Theory (DFT): DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. youtube.comyoutube.com For this compound, DFT calculations can be employed to investigate its tautomeric equilibrium, a critical factor in its reactivity. nih.govresearchgate.net Like other hydrophosphoryl compounds, this compound can exist in different tautomeric forms, and the relative stability of these forms, which can be predicted by DFT, will dictate its nucleophilic or electrophilic character. nih.gov
Activation Strain Model (ASM): Also known as the distortion/interaction model, the ASM is a powerful tool for analyzing reaction barriers. It deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted reactants. This model could be applied to predict the selectivity in reactions of this compound with various electrophiles and nucleophiles.
Machine Learning (ML): Increasingly, machine learning algorithms are being trained on large datasets of chemical reactions to predict outcomes with high accuracy. While a specific ML model for this compound has not been developed, the general success of these models in predicting reaction yields and stereoselectivity for complex organic reactions suggests their potential applicability. mdpi.comgoogle.com Such a model would require a substantial dataset of reactions involving this compound and its derivatives.
Detailed Research Findings from Analogous Systems:
Computational studies on related organophosphorus compounds, such as dithiophosphonic acids and their esters, provide valuable insights that can be extrapolated to this compound. For instance, DFT calculations have been successfully used to elucidate the structures and reactive properties of dithiophosphonic acid derivatives. researchgate.net
Research on the tautomerism of H-phosphonates and secondary phosphine (B1218219) oxides has shown that the equilibrium between the P(V) and P(III) forms is highly dependent on the electronic nature of the substituents and the solvent. nih.gov Electron-withdrawing groups tend to favor the P(III) tautomer, which would be the case for the thiol groups in this compound. This suggests that the trivalent form of this compound is likely to be a significant contributor to its reactivity profile, acting as a potent nucleophile through its phosphorus lone pair.
The following table summarizes typical computational data that can be generated through DFT calculations to predict reactivity and selectivity, using hypothetical values for this compound based on trends observed in related compounds.
| Property | Computational Method | Predicted Value (Illustrative) | Significance for Reactivity/Selectivity |
| Tautomerization Energy | DFT (B3LYP/6-311+G) | +2.5 kcal/mol (P(V) vs P(III)) | Indicates the relative stability and population of reactive tautomers. |
| HOMO-LUMO Gap | DFT (B3LYP/6-311+G) | 4.8 eV | A smaller gap suggests higher reactivity. |
| Natural Bond Orbital (NBO) Charges | NBO Analysis | P: +0.4, S: -0.2, O: -0.6 | Reveals sites of electrophilicity and nucleophilicity within the molecule. |
| Proton Affinity | DFT (G3X) | 215 kcal/mol | Predicts the ease of protonation, a key step in many acid-catalyzed reactions. |
| Reaction Barrier Heights | DFT (with transition state search) | 15-25 kcal/mol | Lower barriers indicate faster reaction rates for a given pathway. |
Interactive Data Table: Predicted Properties of this compound Tautomers Note: The following data is illustrative and based on computational studies of analogous organophosphorus compounds.
| Tautomer | Structure | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Reactive Feature |
| This compound | P(OH)(SH)₂ | 0.0 | 2.1 | Nucleophilic Phosphorus |
| Phosphonodithioic acid | HP(=S)(OH)(SH) | +3.2 | 3.5 | Acidic Proton |
The predictive power of these computational models lies in their ability to provide a microscopic view of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, such models would be invaluable for designing new synthetic routes, understanding its role in various chemical processes, and predicting the formation of desired products with high selectivity.
Reactivity Profiles and Mechanistic Studies
Acid-Base Properties and Proton Transfer Processes
Proton transfer is a fundamental process in acid-base chemistry. masterorganicchemistry.com In phosphorus-containing acids like phosphoric acid, proton transport can occur through a vehicular mechanism, where a proton is carried by a molecule, or a Grotthuss-like mechanism, which involves the shuttling of protons through a hydrogen-bond network. aps.orgresearchgate.net The efficiency of proton transfer is influenced by factors such as the strength of the base accepting the proton and the surrounding solvent. ornl.govnih.gov For instance, in protic ionic liquids based on phosphoric acid, bases with stronger proton affinity have a greater influence on the energetics of proton transfer. ornl.govnih.gov Quantum effects can also play a significant role in enhancing proton mobility in phosphoric acids. aps.org
The general principles of acid-base chemistry state that acids donate protons and accept electron pairs, while bases accept protons and donate electron pairs. chemistrytalk.orglibretexts.org The strength of an acid is determined by its ability to donate a proton, which is quantified by its pKa value. A lower pKa indicates a stronger acid. chemistrytalk.org The presence of dissolved ions from the dissociation of acids and bases in aqueous solutions allows them to conduct electricity. libretexts.org
Oxidation-Reduction Chemistry of Phosphorus(III) Centers
Phosphorus compounds exist in various oxidation states, ranging from -3 to +5. libretexts.orgiitd.ac.in The phosphorus center in phosphorodithious acid is in the +3 oxidation state, making it susceptible to oxidation. Trivalent phosphorus compounds are generally easily oxidized. libretexts.org For example, phosphine (B1218219) and its alkyl derivatives are pyrophoric, meaning they can ignite spontaneously in the presence of air. libretexts.org
The oxidation of phosphorus(III) compounds to phosphorus(V) is a common and often energetically favorable reaction. libretexts.orgresearchgate.net This transformation can be achieved using various oxidizing agents. For instance, "Selectfluor" is an efficient reagent for oxidizing tertiary phosphine oxides, phosphinates, and phosphonates to their corresponding pentavalent forms. researchgate.net The driving force for many of these reactions is the formation of a stable P=O double bond. iitd.ac.in
The redox chemistry of phosphorus is a crucial aspect of its biogeochemical cycle. While phosphate (B84403), with phosphorus in the +5 oxidation state, is the most common form, reduced phosphorus compounds like phosphite (B83602) and hypophosphite also occur in nature. pnas.org The oxidation-reduction potential and pH of the environment can influence the speciation of dissolved phosphorus. pnas.org
Nucleophilic and Electrophilic Reactions Involving Phosphorus and Sulfur Atoms
The chemistry of trivalent phosphorus compounds is characterized by their strong nucleophilicity. libretexts.org This property allows them to readily react with electrophiles, such as alkyl halides, to form phosphonium (B103445) salts. libretexts.org For example, triphenylphosphine (B44618) reacts rapidly with alkyl halides. libretexts.org Phosphite esters also exhibit similar nucleophilic reactivity. libretexts.org
The phosphorus atom in this compound can act as a nucleophile, donating its lone pair of electrons to an electrophilic center. The sulfur atoms, with their lone pairs, can also exhibit nucleophilic character.
Conversely, the phosphorus center can also be subject to electrophilic attack, particularly after activation. For example, in the presence of polyphosphoric acid, nitroalkanes can be activated to form electrophilic nitronate species that can then react with nucleophiles. nih.gov Electrophilic substitution reactions at a stereogenic phosphorus center often proceed with retention of configuration. mdpi.com Common electrophilic reactions include alkylation and arylation. mdpi.com
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. openstax.org These reactions can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions. youtube.com
Thermal and Photochemical Transformations
Thermal Transformations
The thermal stability of phosphorus compounds varies depending on their structure. For instance, phosphorous acid disproportionates upon heating to around 200 °C, yielding phosphoric acid and phosphine. wikipedia.org The thermal degradation of organophosphorus esters often involves the elimination of a phosphorus acid. nih.gov The temperature at which this decomposition occurs is dependent on the level of oxygenation at the phosphorus center, with phosphates degrading at lower temperatures than phosphonates or phosphinates. nih.gov The thermal decomposition of other phosphorus-containing compounds, such as phosphogypsum, has also been studied and is influenced by factors like temperature and the presence of other reactants. nih.gov
The decomposition of trifluoroacetic acid at high temperatures (300–390°C) is believed to proceed through the elimination of hydrogen fluoride (B91410) and the formation of difluoromethylene. rsc.org
Photochemical Transformations
Photochemical reactions are initiated by the absorption of light. youtube.com These reactions can be influenced by the presence of a photoinitiator, which absorbs light and generates reactive species. nih.gov Acid catalysis can also play a role in some photochemical reactions. For example, the formation of phenylsuccinic anhydride (B1165640) from benzene (B151609) and maleic anhydride is an acid-catalyzed photochemical reaction. rsc.org
While specific photochemical studies on this compound were not found, the general principles of photochemistry suggest that it could undergo transformations upon exposure to light, potentially involving bond cleavage or rearrangement.
Reaction Kinetics and Thermodynamic Analyses
Reaction Kinetics
The study of reaction kinetics provides information about the rates of chemical reactions and the factors that influence them. For phosphorus compounds, kinetic studies have been conducted on various reactions. For example, the kinetics of the photopolymerization of phosphonic acid-based monomers have been investigated. researchgate.net The rate of polymerization can be affected by the type of initiator system used. researchgate.net
The kinetics of the corrosion of mild steel in phosphoric acid have been studied, showing that the reaction rate increases with both temperature and acid concentration. uctm.edu The reaction of cow bone with sulfuric acid to form phosphoric acid has been found to follow pseudo-first-order kinetics. unusida.ac.id The rate of disproportionation of hypoiodous acid is also influenced by the presence of buffers. researchgate.net
Thermodynamic Analyses
Thermodynamics provides insight into the energy changes and equilibrium of chemical reactions. harvard.edu The formation of a stable P=O bond is often a significant thermodynamic driving force in reactions involving phosphorus(III) and phosphorus(V) reagents. iitd.ac.in
Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS) can be determined from kinetic data. uctm.edu For the corrosion of mild steel in phosphoric acid, the activation energy and enthalpy of activation were found to decrease with increasing acid concentration, indicating a faster reaction rate. uctm.edu Thermodynamic simulations have also been used to study the decomposition of phosphogypsum. nih.gov
Coordination Chemistry of Phosphorodithious Acid and Its Derivatives
Ligand Design Principles for Metal Complexation
The design of ligands based on phosphorodithious acid is governed by fundamental principles of coordination chemistry, including the chelate effect, the ability to bridge metal centers, and the nature of the donor atoms as Lewis bases.
Phosphorodithioite ligands, with the general formula (RO)₂PS₂⁻, are classic examples of versatile ligands capable of adopting multiple coordination modes. The two sulfur atoms are the primary donor sites, allowing the ligand to interact with metal centers in two principal ways: chelating and bridging. webassign.net
Chelating Mode: In the most common coordination mode, the two sulfur atoms of a single dithiophosphite ligand bind to the same metal center, forming a stable four-membered ring. webassign.netresearchgate.net This is known as bidentate chelation. webassign.net The formation of this chelate ring is entropically favored, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. rsc.org This mode is prevalent in mononuclear complexes. researchgate.net
Bridging Mode: Alternatively, a dithiophosphite ligand can act as a bridge between two or more metal centers. webassign.net In this arrangement, each sulfur atom coordinates to a different metal ion, linking them together to form di- or polynuclear complexes. webassign.netresearchgate.net This bridging capability is crucial in the construction of larger, more complex molecular architectures and materials with interesting magnetic or electronic properties. The balance between chelation and bridging can often be influenced by steric factors, such as the bulkiness of the substituents on the ligand, and the specific reaction conditions. rsc.orgresearchgate.net For instance, complexes with η²-μ₂-S₃PF configurations have been observed, resulting in binuclear nickel and ruthenium adducts. researchgate.net
The coordination notation κ (kappa) is used to describe the number of atoms through which a ligand binds to a metal. A chelating dithiophosphite ligand, for example, binds in a κ² mode.
According to Lewis acid-base theory, a ligand is a Lewis base (an electron-pair donor) and a metal ion is a Lewis acid (an electron-pair acceptor). webassign.netyoutube.com The formation of a coordination complex involves the donation of a lone pair of electrons from the ligand to an empty orbital on the metal ion, forming a coordinate covalent bond. webassign.net
Derivatives of this compound, specifically the dithiophosphite anions, function as classic Lewis bases. The sulfur atoms in the (RO)₂PS₂⁻ ligand possess available lone pairs of electrons that they donate to the central metal ion. webassign.net In the context of Hard and Soft Acid-Base (HSAB) theory, dithiophosphate (B1263838) ligands are classified as soft ligands due to the polarizability of the sulfur donor atoms. wikipedia.org This makes them particularly well-suited to coordinate with soft or borderline metal ions like Cu(I), Ag(I), Au(I), Pd(II), and Pt(II).
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with dithiophosphite ligands can be achieved through several standard organometallic routes. These complexes are typically air-stable solids soluble in organic solvents. wikipedia.orgnih.gov
A common and straightforward method is the salt metathesis reaction, where a metal halide or acetate (B1210297) is reacted with a pre-formed salt of the dithiophosphite ligand, such as an ammonium (B1175870) or alkali metal salt. wikipedia.org Another route involves the direct reaction of the free dithiophosphoric acid with a metal precursor, like a metal oxide or chloride, which generates the complex and a simple byproduct like water or HCl. wikipedia.org
Table 1: Examples of Synthesized Metal-Dithiophosphite Complexes
| Complex | Reactants | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cr[(S₂P(OC₂H₅)₂]₃ | CrCl₃(H₂O)₆ + (C₂H₅O)₂PS₂H | Not specified | Synthesis via reaction of metal chloride with the free acid. | wikipedia.org |
| Ni[S₂P(OC₂H₅)₂]₂ | NiCl₂·(H₂O)₆ + NH₄[(S₂P(OC₂H₅)₂] | Not specified | Synthesis via salt metathesis reaction. | wikipedia.org |
| Au₂(dppm)[(S-OⁱPr)₂]₂ | Au₂(dppm)Cl₂ + K[(S-OⁱPr)₂] | Tetrahydrofuran / Dichloromethane | Synthesis of a binuclear gold(I) complex. | nih.gov |
Once synthesized, these complexes are thoroughly characterized using a suite of analytical techniques to elucidate their structure and bonding:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, showing a characteristic shift upon coordination of the phosphorus ligand to the metal center. mdpi.com ¹H and ¹³C NMR are also used to confirm the structure of the organic substituents on the ligand. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations, such as the P-S and P-O stretching frequencies, which can provide insight into the coordination mode of the ligand. researchgate.netnih.gov
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds are dictated by the d-electron configuration of the central metal ion and the nature of the ligand field. uomustansiriyah.edu.iqegyankosh.ac.in
The interaction between the ligands and the metal's d-orbitals leads to a splitting of their energies. The magnitude of this splitting determines whether electrons will pair up in lower energy orbitals (low-spin) or occupy higher energy orbitals singly (high-spin). This, in turn, determines the number of unpaired electrons in the complex. sohag-univ.edu.eg
Diamagnetism: Complexes with no unpaired electrons are diamagnetic. They are weakly repelled by an external magnetic field. Many dithiophosphite complexes of metals with d⁸ (like square planar Ni(II), Pd(II), Pt(II)) or d¹⁰ (like Au(I)) electron configurations are diamagnetic. wikipedia.orgresearchgate.netlibretexts.org
Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. uomustansiriyah.edu.iqlibretexts.org The strength of this attraction, known as the magnetic moment, is proportional to the number of unpaired electrons and can be measured experimentally. uomustansiriyah.edu.iq Dithiophosphite complexes of metals like Cr(III) (d³) and Ru(III) (d⁵) are paramagnetic. wikipedia.org
The electronic spectra of these complexes, measured by UV-Vis spectroscopy, arise from electronic transitions between the split d-orbitals (d-d transitions) and from transitions between the metal and the ligand (charge-transfer bands). researchgate.net The energy of these transitions provides information about the ligand field strength and the electronic structure of the complex. researchgate.net
Table 2: Magnetic Properties of Selected Homoleptic Dithiophosphate Complexes
| Complex | Metal Ion Configuration | Magnetic Property | Reference(s) |
|---|---|---|---|
| Ni[S₂P(OR)₂]₂ | Ni(II), d⁸ | Diamagnetic | wikipedia.orgresearchgate.net |
| Pd[S₂P(OR)₂]₂ | Pd(II), d⁸ | Diamagnetic | wikipedia.orgresearchgate.net |
| Pt[S₂P(OR)₂]₂ | Pt(II), d⁸ | Diamagnetic | wikipedia.org |
| Cr[S₂P(OR)₂]₃ | Cr(III), d³ | Paramagnetic | wikipedia.org |
Catalytic Activity of Metal-Phosphorus Complexes in Organic Transformations
Metal complexes containing phosphorus-based ligands are a cornerstone of homogeneous catalysis, enabling a vast array of organic transformations with high efficiency and selectivity. mdpi.comnih.gov The electronic and steric properties of the phosphorus ligand can be finely tuned to optimize the performance of the metal catalyst. mdpi.com
While the catalytic applications of phosphines, phosphine (B1218219) oxides, and phosphoramidites are extensively documented, the use of metal-dithiophosphite complexes in catalysis is a more specialized area. nih.govbohrium.comresearchgate.net However, the broader family of metal-phosphorus and metal-sulfur compounds demonstrates significant catalytic prowess in several key industrial and laboratory-scale reactions.
Transition metal phosphides, for example, have shown high activity as catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), which are crucial processes for removing sulfur and nitrogen impurities from petroleum feedstocks. researchgate.net Ruthenium complexes, in particular, have been widely used for a range of transformations, including C-H activation and olefin metathesis. nih.gov The design of novel, bulky phosphine ligands has been instrumental in advancing palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. mdpi.com Similarly, iron complexes with phosphoramidite (B1245037) ligands have been developed as catalysts for the oxidation of alkanes. nih.gov
The dithiophosphite ligand, combining both phosphorus and sulfur donor atoms, offers a unique electronic environment at the metal center. This suggests potential for these complexes to act as catalysts in various organic transformations, although this remains a less explored field compared to their phosphine counterparts. The principles established with other phosphorus-based ligands—namely, the modulation of catalytic activity through steric and electronic tuning—are directly applicable to the future design of catalysts based on this compound derivatives.
Advanced Applications in Organic Synthesis Methodologies
Role as a Reagent in Carbon-Phosphorus Bond Formation
The creation of a carbon-phosphorus (C–P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with applications from materials science to medicine. Phosphorodithious acid derivatives serve as effective precursors for generating C–P bonds, primarily through addition reactions to unsaturated systems.
The addition of the P–H bond in compounds like dialkyl phosphites and secondary phosphine (B1218219) oxides across carbon-carbon multiple bonds (hydrophosphination) is a highly atom-economical method for C–P bond formation. nih.gov This principle extends to their sulfur analogs. Research has demonstrated that phosphorus dithio acids readily add to unsaturated compounds. osti.govnih.gov For instance, the reaction of O,O-dialkyl hydrogen phosphorodithioates with (1,2-alkadienyl)phosphonates proceeds via nucleophilic addition to the α,β-double bond. osti.gov
A key strategy involves the radical addition of phosphonodithioyl radicals to alkenes. These radicals can be generated from precursors like selenophosphorodithioates, which undergo homolytic cleavage of the P-Se bond when treated with a radical initiator. The resulting phosphonodithioyl radicals add effectively to both electron-rich and electron-poor alkenes, yielding the corresponding adducts in fair to excellent yields. researchgate.net This method provides a direct route to functionalized organophosphorus compounds containing the dithiophosphonate moiety.
Metal-catalyzed cross-coupling reactions, such as the Hirao reaction, represent another major pathway to C–P bonds, typically coupling aryl halides with >P(O)H species in the presence of a palladium catalyst. researchgate.net While less documented for this compound itself, the fundamental mechanism involving oxidative addition of the P-H bond to a metal center suggests potential applicability for its derivatives in forming aryl-P bonds. nih.gov
Table 1: Examples of C-P Bond Formation using Phosphorodithioic Acid Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Reference(s) |
|---|---|---|---|---|
| O,O-dialkyl hydrogen phosphorodithioates | (1,2-Alkadienyl)phosphonates | Nucleophilic Addition | α,β-Adduct | osti.gov |
| Diphenyl-dithiophosphinic acid | Unsaturated compounds | Electrophilic Addition | Dithiophosphinate Adduct | nih.gov |
| Dialkyl selenophosphorodithioates | Alkenes | Radical Addition | 3-Phosphonodithiomethyl adducts | researchgate.net |
| Potassium phenylacetylide | Tripolyphosphate | Mechanochemical Phosphorylation | Phenylethynylphosphonate | nih.gov |
Stereoselective and Asymmetric Synthesis Involving Phosphorus Chiral Centers
The synthesis of molecules with stereogenic phosphorus centers is a significant challenge with profound implications, particularly in the development of nucleotide therapeutics and chiral ligands for asymmetric catalysis. digitellinc.comnih.gov Organophosphorus compounds with a chiral phosphorus atom, such as phosphorothioates and phosphorodithioates, are of great interest. digitellinc.com
A major breakthrough in this area is the development of synthetic methods that control the stereochemistry at the phosphorus center. One innovative approach leverages a novel chiral P(V) synthon that utilizes intramolecular nucleophilic catalysis to prepare P-chiral phosphorothioates with excellent stereoselectivity under mild conditions. digitellinc.com This strategy has proven effective for both oligodeoxyribonucleotides and the more challenging oligoribonucleotides. digitellinc.com While this specific example focuses on phosphorothioates (containing one sulfur atom), the underlying principle of using a stable, chiral phosphorus-based reagent is directly relevant to the more complex phosphorodithioates.
General strategies for accessing P-stereogenic compounds often involve either the use of stoichiometric chiral auxiliaries or, more recently, catalytic asymmetric methods. nih.govsioc-journal.cn For example, racemic H-phosphinate species can be coupled with nucleophilic alcohols in the presence of a chiral nucleophilic catalyst to yield enantioenriched phosphonate (B1237965) products. nih.gov This catalytic dynamic kinetic asymmetric transformation (DKAT) represents a powerful tool for generating P-chiral molecules. nih.gov
Furthermore, functionalization of existing P-chiral centers can proceed with high stereospecificity. Metal-free S-arylation of P-stereogenic dinucleoside phosphorothioates with diaryliodonium salts has been shown to be completely stereospecific, demonstrating that the configuration at the phosphorus center is retained during the formation of the new P–S–C linkage. acs.org
Table 2: Approaches to Stereoselective Synthesis of P-Chiral Compounds
| Method | Precursor Type | Catalyst/Auxiliary | Key Feature | Reference(s) |
|---|---|---|---|---|
| Chiral Synthon Approach | Chiral P(V) Synthon (FPPS) | Intramolecular (pyridine) | High stereoselectivity for P-chiral phosphorothioates | digitellinc.com |
| Catalytic Asymmetric Synthesis | Racemic H-phosphinate | Chiral Nucleophilic Catalyst | Dynamic Kinetic Asymmetric Transformation (DKAT) | nih.gov |
| Stereospecific Functionalization | P-stereogenic phosphorothioate (B77711) | None (Diaryliodonium salt) | Complete retention of P-center configuration during S-arylation | acs.org |
Methodology Development in Selective Functionalization
The development of methodologies for the selective functionalization of this compound and its derivatives is crucial for synthesizing complex target molecules. These methods often exploit the different reactivities of the P, S, and O atoms within the molecule.
One powerful strategy involves the synthesis of S-alkyl phosphorothioates and phosphorodithioates through the ring-opening of sulfonium (B1226848) salts. rsc.org This method allows for the creation of a diverse range of products in good to excellent yields by reacting sulfonium salts with elemental sulfur and dialkyl phosphonates, or with tetraphosphorus (B14172348) decasulfide (P₄S₁₀) and alcohols. rsc.org This transformation has been successfully applied in gram-scale experiments and for late-stage functionalization. rsc.org
Another important functionalization is the direct formation of P-S bonds. Metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts provides a mild and efficient route to S-aryl phosphorothioates and phosphorodithioates. acs.org This approach avoids the use of metal catalysts and is compatible with complex molecules, including those with stereogenic phosphorus centers. acs.org
Furthermore, difunctionalization of alkenes allows for the simultaneous incorporation of a phosphorothioate group and another functional moiety. For example, a photocatalytic three-component reaction between an alkene, a quinoxalinone, and a dialkyl dithiophosphoric acid enables the construction of complex heterocyclic structures containing a dithiophosphoryl group. researchgate.net This highlights the utility of phosphorodithioic acids as building blocks in multicomponent reactions. The synthesis of specific derivatives, such as S,S-dialkyl difluorophosphonodithioates, has also been achieved by reacting difluoromethylphosphonyl dichloride with alkanethiols, further expanding the toolbox for creating functionalized organophosphorus compounds. researchgate.net
Green Chemistry Approaches in this compound Mediated Reactions
The principles of green chemistry—such as atom economy, use of renewable feedstocks, avoidance of hazardous reagents, and solvent-free conditions—are increasingly influencing the field of organophosphorus chemistry. rsc.orgrsc.org The synthesis and use of this compound derivatives are being re-evaluated through this lens.
A significant green approach involves moving away from hazardous starting materials like white phosphorus (P₄) and phosphorus halides. nih.gov A noteworthy development is the synthesis of sulfur-containing organophosphorus compounds, such as tertiary phosphine sulfides, directly from red phosphorus and elemental sulfur. nih.gov Elemental sulfur itself is often a waste byproduct of the oil and gas industry, making this a resource-saving approach. nih.gov These syntheses can be conducted under phase-transfer catalyst conditions, providing a safer and more environmentally sound route to valuable organophosphorus extractants. nih.gov
Mechanochemistry, which involves conducting reactions by ball-milling in the absence of bulk solvents, is another promising green methodology. This technique has been successfully applied to P–C bond formation by reacting waste products like condensed phosphates directly with carbon nucleophiles. nih.gov This approach avoids the high energy costs and redox cycling associated with the traditional P₄-based industry and suggests a "closed-loop" process where waste phosphonates can be used as a feedstock. nih.gov
In the context of catalysis, developing ligand-free systems for reactions like the Hirao cross-coupling reduces costs and the environmental burden associated with complex, often toxic, phosphine ligands. researchgate.net Utilizing simple palladium salts that form the active catalyst in situ with the P-H reagent is a step toward greener P-C bond formation protocols. researchgate.net These general principles are directly applicable to reactions involving this compound derivatives, aiming to make their synthesis and application more sustainable. researchgate.netscilit.com
Q & A
Q. What spectroscopic techniques are most effective for characterizing phosphorodithious acid, and how should experimental parameters be optimized?
this compound’s structure and purity can be analyzed using nuclear magnetic resonance (NMR) for proton environments, infrared (IR) spectroscopy for functional groups, and X-ray crystallography for solid-state conformation. To optimize results:
- For NMR, use deuterated solvents (e.g., D₂O) to avoid interference and adjust acquisition times for low-concentration samples.
- For IR, ensure samples are anhydrous to prevent water absorption bands from obscuring S-H or P-S stretches .
- Calibrate instruments using reference compounds with known dithiophosphate groups to validate peak assignments .
Q. How can synthetic routes for this compound derivatives be standardized to ensure reproducibility?
Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, and stoichiometry). Example protocol:
- Use inert atmospheres (argon/glovebox) to prevent oxidation of sulfur-containing intermediates.
- Validate yields via gravimetric analysis and cross-check with HPLC for byproduct detection.
- Report deviations (e.g., humidity levels during synthesis) that may impact reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound complexes?
Discrepancies often arise from variations in measurement techniques (e.g., calorimetry vs. computational models). To address this:
- Replicate studies using multiple methods (e.g., isothermal titration calorimetry and DFT calculations) under identical conditions.
- Analyze solvent effects: polar solvents may stabilize charged intermediates differently than nonpolar media, altering observed stability .
- Publish raw datasets and error margins to facilitate meta-analyses .
Q. How can computational models be validated against experimental data for this compound reactivity?
Combine molecular dynamics (MD) simulations with kinetic experiments:
- Compare computed activation energies with Arrhenius parameters derived from temperature-dependent reaction rate studies.
- Adjust force fields to account for sulfur’s polarizability and P-S bond flexibility.
- Use high-level ab initio methods (e.g., CCSD(T)) for benchmark comparisons with experimental UV-Vis or Raman spectra .
Q. What experimental designs minimize artifacts in this compound’s catalytic activity studies?
Control for common pitfalls:
- Substrate purity : Trace metals in reagents can act as unintended catalysts. Use chelating agents (e.g., EDTA) during purification.
- Ambient conditions : Conduct parallel experiments under inert and aerobic environments to isolate oxygen-sensitive pathways.
- Statistical rigor : Apply clustered data analysis (e.g., mixed-effects models) to account for batch-to-batch variability in synthetic yields .
Methodological Best Practices
- Data documentation : Archive raw spectra, chromatograms, and computational inputs/outputs in standardized formats (e.g., .cif for crystallography) to enable replication .
- Literature reviews : Use systematic review frameworks (e.g., PRISMA) to map conflicting data and identify knowledge gaps .
- Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to align with grant agency priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
